1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O2/c1-8(12)11-14-13-10(16-11)7-15-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 |
InChI Key |
OTDZLJKDMPXVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)COC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Synthetic Route Overview
The synthesis of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine generally follows these key stages:
Detailed Stepwise Synthesis
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole core is commonly synthesized via cyclization of hydrazide precursors with carboxylic acid derivatives or their equivalents under dehydrating conditions. Typical methods include:
- Cyclodehydration of acyl hydrazides: Hydrazides react with carboxylic acids or acid chlorides in the presence of dehydrating agents (e.g., phosphorus oxychloride, polyphosphoric acid) to form the oxadiazole ring.
- Alternative routes: Reaction of hydrazides with carbon disulfide and base to form 1,3,4-oxadiazole-2-thione intermediates, which can be further transformed.
This step is crucial for establishing the heterocyclic scaffold that imparts unique chemical and biological properties to the molecule.
Introduction of the Phenoxymethyl Group
The phenoxymethyl substituent is typically introduced via nucleophilic substitution reactions:
- Phenol alkylation: Phenol or substituted phenol derivatives are reacted with halomethyl intermediates (e.g., chloromethyl or bromomethyl derivatives) attached to the oxadiazole ring.
- Conditions: This reaction proceeds under basic conditions, often using potassium carbonate or other mild bases in solvents like acetone or acetonitrile.
This step installs the phenoxymethyl moiety at the 5-position of the oxadiazole ring, enhancing the compound's lipophilicity and potential for biological activity.
Attachment of the Ethanamine Group
The ethanamine side chain can be introduced through reductive amination or nucleophilic substitution:
- Reductive amination: An aldehyde or ketone precursor on the oxadiazole intermediate reacts with ammonia or a primary amine in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.
- Direct substitution: Alternatively, halogenated ethanamine derivatives can be coupled under nucleophilic substitution conditions.
This step provides the primary amine functionality essential for further derivatization or salt formation.
Formation of Oxalic Acid Salt (Optional)
To improve the compound's stability, solubility, and handling, the free amine can be converted into its oxalate salt by reaction with oxalic acid:
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxadiazole ring formation | Hydrazide + acid chloride + POCl3 or PPA | Requires controlled heating, inert atmosphere |
| Phenoxymethyl attachment | Phenol + halomethyl oxadiazole + K2CO3 | Mild base, acetone/acetonitrile solvent, reflux |
| Ethanamine group introduction | Aldehyde + NH3 + NaBH4 or catalytic H2 | Room temperature to mild heating, inert atmosphere |
| Salt formation | Amine + oxalic acid | Room temperature, crystallization |
Analytical Characterization and Purity Assessment
The synthesized compound is typically characterized by:
- Melting point determination
- Infrared spectroscopy (IR): Identification of characteristic oxadiazole and amine functional groups.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass spectrometry (MS): Confirms molecular weight and purity.
- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Assess purity and reaction completion.
Industrial and Scale-Up Considerations
- Continuous flow synthesis: For large-scale production, continuous flow reactors can optimize reaction times and yields.
- Automated synthesis platforms: Enable reproducibility and purity control.
- Purification techniques: Crystallization of oxalate salt and chromatographic methods ensure high purity.
Comparative Analysis with Related Compounds
| Compound Name | Key Difference | Impact on Properties |
|---|---|---|
| 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine | Methanamine instead of ethanamine | Slightly different solubility and reactivity |
| 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]propan-1-amine | Propanamine side chain | Increased hydrophobicity |
| 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]butan-1-amine | Butanamine side chain | Further altered biological activity |
The ethanamine derivative balances solubility and biological activity, making it a preferred scaffold in medicinal chemistry.
Summary Table of Preparation Methods
| Step No. | Reaction Stage | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| 1 | Oxadiazole ring formation | Hydrazide + acid chloride + POCl3/PPA | 70-85 | Requires careful temperature control |
| 2 | Phenoxymethyl group attachment | Phenol + halomethyl intermediate + K2CO3 | 75-90 | Mild base, reflux conditions |
| 3 | Ethanamine group introduction | Aldehyde + NH3 + NaBH4 or catalytic H2 | 65-80 | Reductive amination preferred |
| 4 | Oxalate salt formation | Amine + oxalic acid | Quantitative | Enhances stability and solubility |
Chemical Reactions Analysis
Types of Reactions
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist of free fatty acid receptor 1 (GPR40), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to this receptor, leading to downstream signaling events that result in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, highlighting differences in substituents, synthesis, and applications:
Structural and Electronic Differences
- Methoxy and isopropyl substituents modulate electronic effects (e.g., methoxy’s resonance donation vs. isopropyl’s inductive effects), impacting reactivity in drug design or material conductivity .
Research Findings and Data
Key Research on Analogous Compounds
- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine :
Challenges and Opportunities
Biological Activity
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an oxadiazole ring, a phenoxymethyl group, and an ethanamine moiety, which are known to influence its biological properties significantly.
- Molecular Formula : C13H15N3O6
- Molecular Weight : 309.28 g/mol
- IUPAC Name : 1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine oxalic acid
- CAS Number : 1803609-01-9
The biological activity of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is attributed to its interaction with various molecular targets:
- Enzymatic Interaction : The compound may inhibit specific enzymes that are critical in various metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit antibacterial and antifungal properties .
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazole compounds possess significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 3.12 to 12.5 µg/mL .
Anti-inflammatory Activity
A notable area of research involves the anti-inflammatory effects of this compound. A study evaluating several oxadiazole derivatives found that they exhibited substantial anti-inflammatory activity in vivo. The results are summarized in the following table:
| Compound | Dose (mg/kg) | Inhibition of Paw Oedema after 3h (%) | Inhibition of Paw Oedema after 6h (%) |
|---|---|---|---|
| C-1 | 30 | 3.28 ± 0.28 | 58.24 |
| C-2 | 30 | 2.48 ± 0.23 | 56.48 |
| C-3 | 30 | 3.46 ± 0.22 | 51.16 |
| C-4 | 30 | 1.62 ± 0.27 | 70.98 |
| Control | - | 0.36 ± 0.28 | - |
| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |
The data indicates that certain substitutions at the oxadiazole ring can enhance anti-inflammatory activity significantly .
Case Study: Synthesis and Characterization
In a study focused on synthesizing new derivatives of oxadiazole, researchers reported successful synthesis methods involving cyclization reactions followed by nucleophilic substitutions to introduce phenoxymethyl groups . Characterization techniques such as NMR and mass spectrometry confirmed the structures and purity of the compounds.
Case Study: Pharmacological Screening
Another study conducted pharmacological screenings on various oxadiazole derivatives to assess their therapeutic potential against inflammation and microbial infections. The findings highlighted specific compounds with promising activities that could lead to further development as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a phenoxymethyl-substituted carboxylic acid derivative under acidic conditions (e.g., phosphorus oxychloride) . Key steps include:
- Precursor Preparation : Reacting phenoxymethylacetic acid with thiosemicarbazide to form a hydrazide intermediate.
- Cyclization : Using POCl₃ or polyphosphoric acid to form the 1,3,4-oxadiazole ring .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
Optimization parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol or DCM | Enhances solubility |
| Temperature | 80–100°C | Accelerates cyclization |
| Reaction Time | 6–12 hours | Minimizes side products |
| Catalyst | POCl₃ (0.5–1.0 equiv) | Balances reactivity/safety |
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the oxadiazole ring (δ 8.3–8.5 ppm for protons adjacent to N/O) and phenoxymethyl group (δ 6.8–7.4 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to confirm purity ≥98% .
- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., m/z 247.28 for [M+H]⁺) .
- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Substituent Variation : Modify the phenoxymethyl group (e.g., halogenation, alkylation) to assess antimicrobial or anticancer activity .
- Oxadiazole Ring Analogues : Replace 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole to evaluate ring-specific bioactivity .
- Assay Design :
- In Vitro Testing : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, C. albicans) .
- Target Identification : Molecular docking studies with enzymes like topoisomerase II or β-lactamase to predict binding affinity .
Q. What strategies are recommended for resolving contradictory data in biological activity assays?
- Methodological Answer :
- Replicate Under Standardized Conditions : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Orthogonal Assays : Validate cytotoxicity results with ATP-based luminescence or Annexin V/PI staining .
- Data Normalization : Use Z-factor scoring to assess assay robustness and eliminate false positives/negatives .
Safety and Handling
Q. What are the critical safety protocols for handling and storing 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Storage : Airtight container under inert gas (argon) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Data Contradiction Analysis Example
- Case : Discrepancies in reported IC₅₀ values for anticancer activity (e.g., 10 µM vs. 50 µM).
- Resolution Workflow :
Verify compound purity via HPLC .
Re-test using synchronized cell cycles and standardized viability assays .
Cross-validate with independent labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
